molecular formula C30H28N6O2 B13892085 tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate

tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate

Cat. No.: B13892085
M. Wt: 504.6 g/mol
InChI Key: ZQARGLIVYNRCGF-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate is a complex organic compound that features a quinazoline core, a pyridine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the tert-Butyl Carbamate Group: This step often involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions of quinazoline derivatives with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is of interest due to its potential as a pharmacophore for the development of new drugs, particularly those targeting cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting the function of the target protein. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl]carbamate

Uniqueness

tert-Butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both quinazoline and pyridine rings, along with the tert-butyl carbamate group, provides a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C30H28N6O2

Molecular Weight

504.6 g/mol

IUPAC Name

tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate

InChI

InChI=1S/C30H28N6O2/c1-30(2,3)38-29(37)34-23-16-21(17-31-18-23)27-35-25-14-9-13-24(20-10-5-4-6-11-20)26(25)28(36-27)33-19-22-12-7-8-15-32-22/h4-18H,19H2,1-3H3,(H,34,37)(H,33,35,36)

InChI Key

ZQARGLIVYNRCGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C2=NC3=CC=CC(=C3C(=N2)NCC4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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